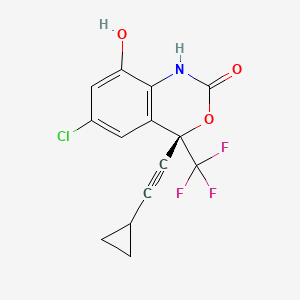

8-Hydroxyefavirenz

Vue d'ensemble

Description

8-Hydroxyéfavirenz est un métabolite primaire du médicament antirétroviral Efavirenz, largement utilisé dans le traitement de l'infection à virus de l'immunodéficience humaine (VIH). Ce composé est connu pour son rôle dans la stimulation du flux glycolytique dans les astrocytes, qui sont des cellules gliales en forme d'étoile dans le cerveau . La modification du métabolisme du glucose astrocytaire par le 8-Hydroxyéfavirenz pourrait contribuer aux effets secondaires neurologiques indésirables rapportés chez les patients traités par des médicaments contenant de l'Efavirenz .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 8-Hydroxyéfavirenz est formé lorsque l'Efavirenz subit un métabolisme par l'isoforme CYP2B6 du cytochrome P450 . La voie de synthèse implique l'hydroxylation de l'Efavirenz en position 8, conduisant à la formation du 8-Hydroxyéfavirenz.

Méthodes de production industrielle : La production industrielle du 8-Hydroxyéfavirenz implique l'utilisation de la chromatographie liquide-spectrométrie de masse en tandem (LC-MS-MS) pour la détermination rapide et simultanée de l'Efavirenz et de ses métabolites . Cette méthode est sensible et précise, ce qui la rend appropriée pour la production à grande échelle et les études pharmacocinétiques.

Analyse Des Réactions Chimiques

Types de réactions : Le 8-Hydroxyéfavirenz subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former d'autres métabolites.

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent également se produire dans des conditions spécifiques.

Substitution : Le groupe hydroxyle en position 8 peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent d'autres métabolites hydroxylés et des dérivés substitués du 8-Hydroxyéfavirenz .

4. Applications de la recherche scientifique

Le 8-Hydroxyéfavirenz a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence en chimie analytique pour la détermination de l'Efavirenz et de ses métabolites.

Industrie : Utilisé dans le développement de méthodes analytiques sensibles et précises pour les études pharmacocinétiques.

5. Mécanisme d'action

Le mécanisme d'action du 8-Hydroxyéfavirenz implique la stimulation du flux glycolytique dans les astrocytes. Ceci est réalisé par la modification du métabolisme du glucose, qui n'est pas causée par une inhibition directe de la respiration mitochondriale . Le composé n'affecte pas la respiration mitochondriale à des concentrations plus faibles, mais diminue considérablement la consommation d'oxygène à des concentrations plus élevées .

Composés similaires :

Efavirenz : Le composé parent dont est dérivé le 8-Hydroxyéfavirenz.

8,14-Dihydroxyéfavirenz : Un autre métabolite de l'Efavirenz formé par une hydroxylation supplémentaire.

Comparaison : Le 8-Hydroxyéfavirenz est unique dans sa capacité à stimuler le flux glycolytique dans les astrocytes, une propriété non partagée par l'Efavirenz ou le 8,14-Dihydroxyéfavirenz . Cela le rend particulièrement important dans l'étude des déficits neurocognitifs associés au traitement par l'Efavirenz.

Applications De Recherche Scientifique

Neurocognitive Function

Some studies have explored the correlation between 8-OH-EFV plasma concentrations and neurocognitive performance in HIV-infected individuals [2, 5, 6].

- Better Neurocognitive Function: A study of HIV-infected adults on EFV regimens found that higher plasma concentrations of 8-OH-EFV correlated with better learning [2, 5]. This unexpected result contrasts with the expectation that 8-OH-EFV would worsen neuropsychological function, based on in vitro studies [2, 5]. It's been hypothesized that individuals who clear plasma EFV more quickly might have higher 8-OH-EFV concentrations and lower EFV concentrations, leading to reduced EFV exposure and less severe central nervous system (CNS) side effects .

- CNS Side Effects: In contrast, higher levels of 8-OH-EFV were associated with CNS side effects, while EFV levels were only marginally associated with cognitive performance .

Neurotoxicity

In vitro studies indicate that 8-OH-EFV can be a potent neurotoxin [1, 2].

- Dendritic Spine Damage: 8-OH-EFV has been shown to induce considerable damage to dendritic spines at a 10 nM concentration in vitro [1, 9]. This damage is linked to calcium flux in neurons, primarily mediated by L-type voltage-operated calcium channels (VOCCs) [1, 9]. Blocking L-type VOCCs protected dendritic spines from 8-OH-EFV-induced damage .

- Concentration Levels: Concentrations of EFV and 8-OH-EFV in the cerebrospinal fluid of HIV-infected subjects taking EFV were within the range that damaged neurons in culture [1, 9]. The 8-hydroxyefavirenz metabolite evokes calcium influx in neurons . EFV, 7-OH-EFV, and 8-OH-EFV each induced neuronal damage in a dose-dependent manner . However, 8-OH-EFV was at least an order of magnitude more toxic than EFV or 7-OH-EFV .

Pharmacokinetics

The pharmacokinetics (PK) of 8-OH-EFV, particularly in relation to EFV, has been investigated [2, 3, 5, 7].

- Plasma and Intracellular Concentrations: A study on the long-term effects of EFV autoinduction showed a significant increase in the median plasma (32%) and intracellular (53%) concentrations of 8-OH-EFV by week 16 compared to week 4 .

- Metabolic Ratio: The same study revealed a decrease in the EFV metabolic ratio (calculated by dividing the concentration of EFV by that of 8-OH-EFV) by 20% and 5%, respectively, by week 16 compared with at week 4 .

- Blood-Brain Barrier: It is possible that 8-OH-EFV does not cross the blood-brain barrier as effectively as EFV [2, 5]. 8-OH-EFV concentrations in the CSF would depend on both 8-OH-EFV penetration into the CSF and local metabolism of the parent drug in CSF [2, 5].

Other Applications

This compound induces cell death via a JNK- and BimEL-dependent mechanism in primary human hepatocytes .

this compound was not detected in vitro when efavirenz, 7-, or this compound were used as substrates .

Further Research Needs

Mécanisme D'action

The mechanism of action of 8-Hydroxy Efavirenz involves the stimulation of glycolytic flux in astrocytes. This is achieved through the alteration of glucose metabolism, which is not caused by direct inhibition of mitochondrial respiration . The compound does not affect mitochondrial respiration at lower concentrations but significantly lowers oxygen consumption at higher concentrations .

Comparaison Avec Des Composés Similaires

Efavirenz: The parent compound from which 8-Hydroxy Efavirenz is derived.

8,14-Dihydroxy Efavirenz: Another metabolite of Efavirenz formed through further hydroxylation.

Comparison: 8-Hydroxy Efavirenz is unique in its ability to stimulate glycolytic flux in astrocytes, a property not shared by Efavirenz or 8,14-Dihydroxy Efavirenz . This makes it particularly significant in the study of neurocognitive impairments associated with Efavirenz treatment.

Activité Biologique

8-Hydroxyefavirenz (8-OH-EFV) is a significant metabolite of efavirenz (EFV), an antiretroviral medication used primarily in the treatment of HIV-1. Understanding the biological activity of 8-OH-EFV is crucial as it exhibits distinct pharmacological properties and potential neurotoxicity compared to its parent compound. This article synthesizes current research findings, case studies, and relevant data on the biological activity of 8-OH-EFV.

Efavirenz is primarily metabolized by cytochrome P450 2B6 (CYP2B6) to produce several metabolites, with 8-OH-EFV being the most prominent. Studies have shown that 8-OH-EFV can irreversibly inactivate CYP2B6 enzymes, leading to altered drug metabolism and potential drug interactions . The mechanism involves the formation of reactive intermediates that result in enzyme inactivation through different pathways—one being reversible and the other irreversible.

Neurotoxicity of this compound

Neuronal Damage

Research indicates that 8-OH-EFV is significantly more toxic to neurons than EFV itself. In vitro studies demonstrated that even low concentrations (10 nM) of 8-OH-EFV induce substantial damage to dendritic spines, which are critical for synaptic transmission and neuronal communication . This neurotoxic effect is mediated primarily through the dysregulation of calcium homeostasis within neurons, where 8-OH-EFV triggers calcium influx via L-type voltage-operated calcium channels (VOCCs) .

Case Study Findings

In a study involving HIV-infected individuals, plasma and cerebrospinal fluid (CSF) concentrations of EFV and its metabolites were measured. It was found that higher levels of 8-OH-EFV correlated with increased central nervous system (CNS) side effects, including cognitive impairment . This suggests that monitoring levels of both EFV and its metabolites is essential for managing neurocognitive outcomes in patients.

Pharmacokinetics and Pharmacogenomics

Pharmacokinetic studies have shown variability in the metabolism of efavirenz due to genetic polymorphisms in CYP2B6. Individuals with certain polymorphisms may experience higher plasma concentrations of both EFV and 8-OH-EFV, leading to an increased risk of neurotoxic effects and adverse reactions . A cross-sectional study highlighted the need for personalized approaches in dosing based on genetic profiles to mitigate risks associated with high metabolite levels.

Comparative Toxicity: this compound vs. Efavirenz

The following table summarizes key findings comparing the toxicity of EFV and its metabolite 8-OH-EFV:

| Compound | Toxicity Level | Mechanism | Concentration for Effect |

|---|---|---|---|

| Efavirenz (EFV) | Moderate | Inhibition of reverse transcriptase | Higher concentrations needed |

| This compound (8-OH-EFV) | High | Calcium dysregulation, dendritic spine damage | As low as 10 nM |

Implications for Clinical Practice

The findings regarding the biological activity of 8-OH-EFV underscore the importance of considering not only the therapeutic effects of antiretroviral medications but also their metabolites. The neurotoxic potential of 8-OH-EFV necessitates careful monitoring in patients receiving efavirenz therapy, especially those with known genetic variations affecting drug metabolism.

Propriétés

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942769 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205754-33-2 | |

| Record name | 8-Hydroxyefavirenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205754-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyefavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYEFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.